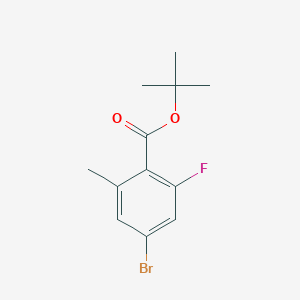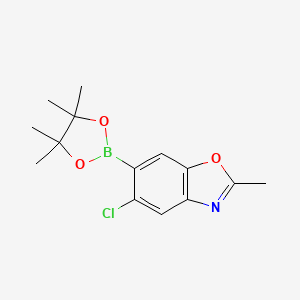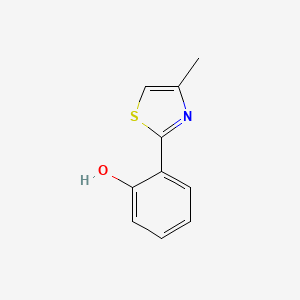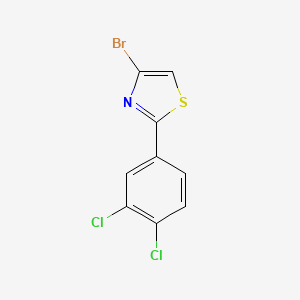![molecular formula C10H6ClN3 B13983848 5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
5-Chloroimidazo[1,2-a]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloroimidazo[1,2-a]quinazoline is a heterocyclic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both imidazole and quinazoline rings in its structure makes this compound a unique and interesting compound for research in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,2-a]quinazoline can be achieved through various methods. One common approach involves the reaction between N-acylanthranilic acids and 2-amino acetamides (or 2-amino-acetonitriles) in the presence of phosphorus oxychloride as a condensing reagent under microwave irradiation . This method is advantageous due to its efficiency and the rapid formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its scalability and reduced reaction times .
化学反应分析
Types of Reactions
5-Chloroimidazo[1,2-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 5-Chloroimidazo[1,2-a]quinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes, thereby affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Imidazo[1,5-a]quinazolines: These compounds share a similar structure but differ in the position of the nitrogen atoms in the imidazole ring.
Quinazolinones: These derivatives have a carbonyl group in place of the imidazole ring.
Uniqueness
5-Chloroimidazo[1,2-a]quinazoline is unique due to the presence of both imidazole and quinazoline rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial applications .
属性
分子式 |
C10H6ClN3 |
|---|---|
分子量 |
203.63 g/mol |
IUPAC 名称 |
5-chloroimidazo[1,2-a]quinazoline |
InChI |
InChI=1S/C10H6ClN3/c11-9-7-3-1-2-4-8(7)14-6-5-12-10(14)13-9/h1-6H |
InChI 键 |
XVZBRJCAMUJGPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC3=NC=CN23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
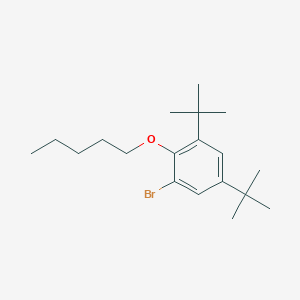


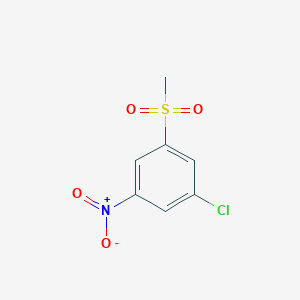
![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
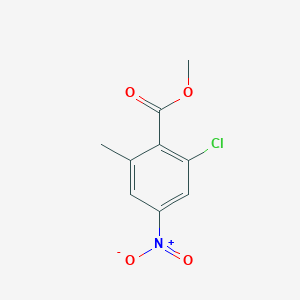
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
